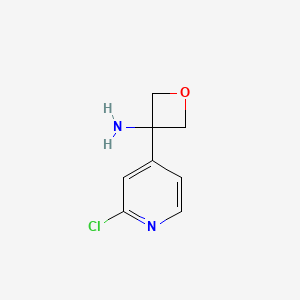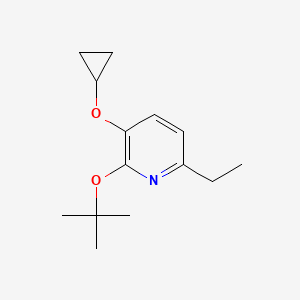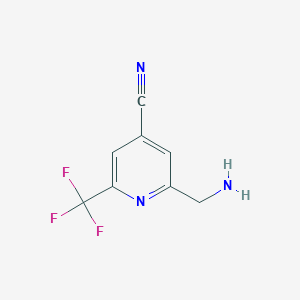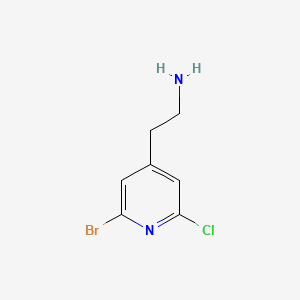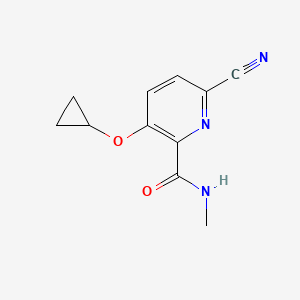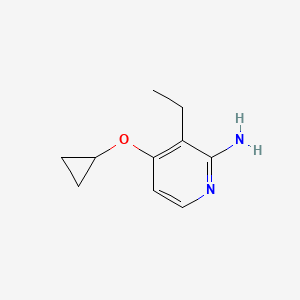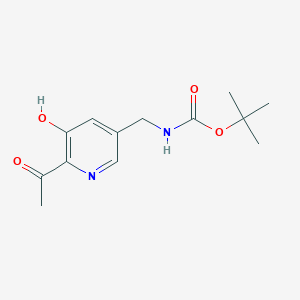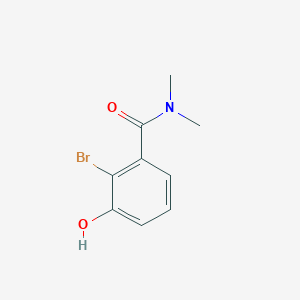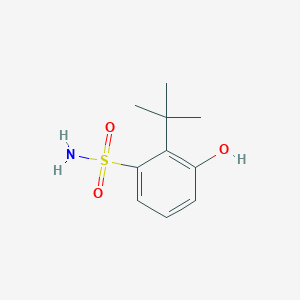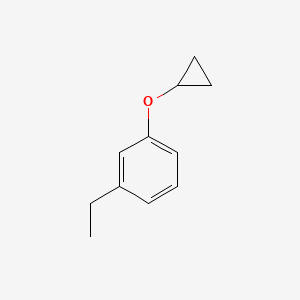
1-Cyclopropoxy-3-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-ethylbenzene is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of benzene, where a cyclopropoxy group and an ethyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropoxy-3-ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes . In this reaction, an alkyl chloride (such as cyclopropyl chloride) reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropoxy-3-ethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: Oxidation reactions can convert the ethyl group to carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the cyclopropoxy group, potentially opening the cyclopropane ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a typical method.
Major Products
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential as pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The cyclopropoxy group can influence the electron density of the benzene ring, affecting its reactivity towards electrophiles . The ethyl group can undergo oxidation to form reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the cyclopropoxy group.
Cyclopropoxybenzene: Similar structure but lacks the ethyl group.
Uniqueness
1-Cyclopropoxy-3-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-ethylbenzene |
InChI |
InChI=1S/C11H14O/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3 |
InChI-Schlüssel |
FOVYHNAAMJXQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




